Butyl({[4-(2-methylpropyl)phenyl]methyl})amine
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Overview
Description
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine is an organic compound with the molecular formula C15H25N It is a derivative of butylamine, where the butyl group is substituted with a phenyl ring that is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine typically involves the alkylation of butylamine with a suitable benzyl halide derivative. One common method is the reaction of butylamine with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine can be compared with other similar compounds, such as:
Butylbenzylamine: Lacks the 2-methylpropyl group, making it less sterically hindered.
Isobutylbenzylamine: Has a different alkyl group, which can affect its reactivity and interactions.
Phenylbutylamine: Lacks the benzyl substitution, leading to different chemical properties.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVGGPXFLQATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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